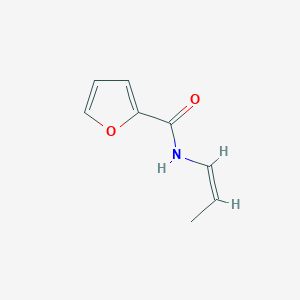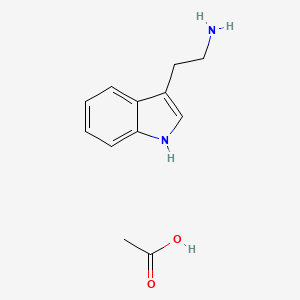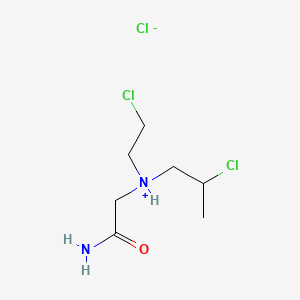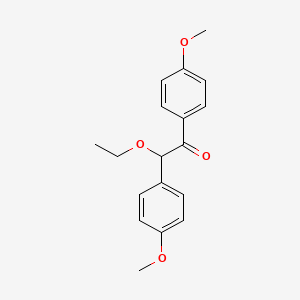![molecular formula C25H48N2O4 B13740858 (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearyl N-acetyl-L-glutamine is a compound that combines isostearyl, a fatty acid derivative, with N-acetyl-L-glutamine, an acetylated form of the amino acid glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-glutamine typically involves the acetylation of L-glutamine using acetic anhydride in an aqueous solution. The reaction is conducted by dissolving L-glutamine in water, adding a catalyst, and slowly introducing acetic anhydride along with a sodium hydroxide solution to maintain the pH between 7 and 12. The reaction is carried out at temperatures ranging from 5°C to 80°C for 1 to 3 hours. After the reaction is complete, the pH is adjusted to between 0.5 and 3.0 using hydrochloric acid, followed by crystallization and drying to obtain the final product .
Industrial Production Methods
Industrial production of N-acetyl-L-glutamine follows similar principles but on a larger scale. The process involves the use of reactors to control temperature and pH precisely, ensuring consistent product quality. The final product is often purified using techniques such as crystallization, filtration, and drying to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Isostearyl N-acetyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
Isostearyl N-acetyl-L-glutamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing and skin-conditioning properties
Mechanism of Action
The mechanism of action of Isostearyl N-acetyl-L-glutamine involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular processes by influencing gene expression, signal transduction, and metabolic pathways. For example, it may enhance motoneuronal survival and axonal remyelination by inhibiting proinflammatory cytokines and pyroptosis pathways .
Comparison with Similar Compounds
Isostearyl N-acetyl-L-glutamine can be compared with other similar compounds, such as:
N-acetyl-L-glutamine: Shares similar properties but lacks the isostearyl group, which may affect its solubility and bioavailability.
N-acetylglucosamine: Another acetylated amino sugar with different biological functions and applications.
N-acetyl-L-aspartate: Involved in different metabolic pathways and has distinct physiological roles
Properties
Molecular Formula |
C25H48N2O4 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C25H48N2O4/c1-21(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-27(22(3)28)23(25(30)31)18-19-24(26)29/h21,23H,4-20H2,1-3H3,(H2,26,29)(H,30,31)/t23-/m0/s1 |
InChI Key |
BMROJHRWMNLJDM-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCCN([C@@H](CCC(=O)N)C(=O)O)C(=O)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCN(C(CCC(=O)N)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)


![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)

